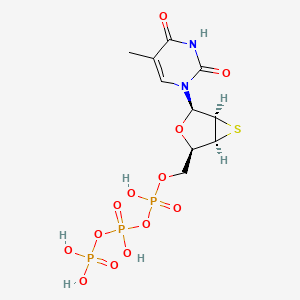![molecular formula C14H12N4O6 B1230797 N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)
N-[2-(2,4,6-trinitrophenyl)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,4,6-trinitrophenyl)ethyl]aniline is a C-nitro compound.
Aplicaciones Científicas De Investigación
1. Reaction Kinetics and Mechanisms
Research on N-[2-(2,4,6-trinitrophenyl)ethyl]aniline often focuses on understanding its reaction kinetics and mechanisms. Castro et al. (1999) conducted a detailed study on the kinetics of reactions between anilines, including N-[2-(2,4,6-trinitrophenyl)ethyl]aniline, and ethyl S-aryl thiocarbonates. Their findings highlighted the different reaction mechanisms and stability of intermediates in these processes, providing valuable insights into the behavior of such compounds under various conditions (Castro et al., 1999).
2. Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving N-[2-(2,4,6-trinitrophenyl)ethyl]aniline have been a subject of interest. For instance, Crampton and Robotham (1998) investigated the kinetics of σ-adduct formation and nucleophilic substitution reactions with aniline in various solvents. Their studies revealed important aspects of the reaction mechanisms and the influence of different substituents and solvents on these processes (Crampton & Robotham, 1998).
3. Spectroscopic and Theoretical Investigations
Spectroscopic techniques like FT-IR and UV-Vis, along with theoretical methods, have been employed to study derivatives of N-[2-(2,4,6-trinitrophenyl)ethyl]aniline. Ceylan et al. (2016) carried out a comprehensive study using these methods to explore the crystal structure, molecular geometry, electronic spectra, and vibrational frequencies of such compounds, offering a deeper understanding of their physical and chemical properties (Ceylan et al., 2016).
4. Corrosion Inhibition
The potential application of N-[2-(2,4,6-trinitrophenyl)ethyl]aniline derivatives in corrosion inhibition has also been explored. Daoud et al. (2014) synthesized a thiophene Schiff base derivative and evaluated its efficiency in inhibiting corrosion on mild steel in acidic solutions. Their findings contribute to the development of more effective corrosion inhibitors (Daoud et al., 2014).
5. Photonic and Electron Transport Applications
N-[2-(2,4,6-trinitrophenyl)ethyl]aniline derivatives have been studied for their potential in photonic and electron transport applications. Matsui et al. (1993) synthesized N-(nitrofluorenylidene)anilines, which exhibited properties suitable for electron transport in electrophotography, highlighting the compound's utility in advanced technological applications (Matsui et al., 1993).
Propiedades
Nombre del producto |
N-[2-(2,4,6-trinitrophenyl)ethyl]aniline |
|---|---|
Fórmula molecular |
C14H12N4O6 |
Peso molecular |
332.27 g/mol |
Nombre IUPAC |
N-[2-(2,4,6-trinitrophenyl)ethyl]aniline |
InChI |
InChI=1S/C14H12N4O6/c19-16(20)11-8-13(17(21)22)12(14(9-11)18(23)24)6-7-15-10-4-2-1-3-5-10/h1-5,8-9,15H,6-7H2 |
Clave InChI |
WPDUWQVPOYWUIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1230718.png)

![2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1230722.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)

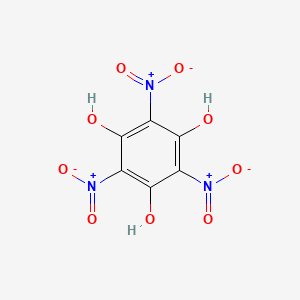
![4-Methylbenzyl-N-bis[daunomycin]](/img/structure/B1230730.png)
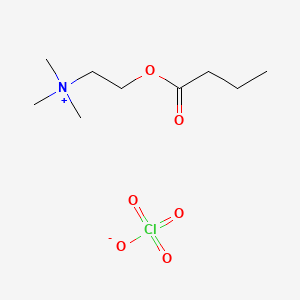


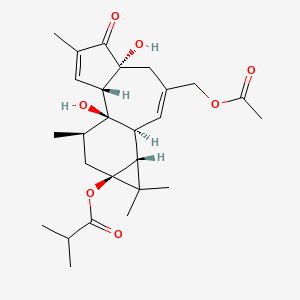
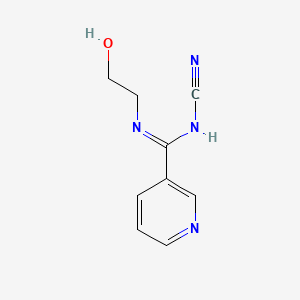
![[[5-(Carbamothioylhydrazinylidene)-3,3-dimethylcyclohexylidene]amino]thiourea](/img/structure/B1230738.png)
